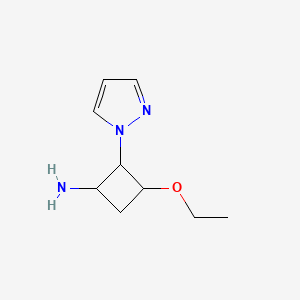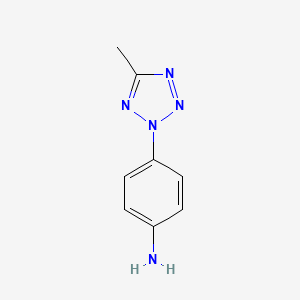
4-(5-甲基-2H-四唑-2-基)苯胺
概述
描述
4-(5-methyl-2H-tetrazol-2-yl)aniline is a tetrazole-containing compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the tetrazole ring imparts unique reactivity and stability to the compound, making it a valuable building block in synthetic chemistry.
科学研究应用
4-(5-methyl-2H-tetrazol-2-yl)aniline has found applications in several scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. Its ability to coordinate with metal ions makes it valuable in the development of metal-organic frameworks and catalysts.
In biology and medicine, 4-(5-methyl-2H-tetrazol-2-yl)aniline is studied for its potential therapeutic properties. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory activities. The compound’s unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development.
In the industrial sector, 4-(5-methyl-2H-tetrazol-2-yl)aniline is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
Target of Action
It’s known that the compound forms hydrogen bonds with amino acids in their active pockets , suggesting it interacts with proteins or enzymes in the body.
Mode of Action
The compound interacts with its targets through hydrogen bonding . This interaction can alter the function of the target protein or enzyme, leading to changes in cellular processes .
Result of Action
It has been suggested that the compound exhibits a significant cytotoxic effect , indicating it may have potential applications in cancer treatment.
生化分析
Biochemical Properties
In biochemical reactions, 4-(5-methyl-2H-tetrazol-2-yl)aniline has shown promising results. It has been found to interact with various enzymes and proteins, exerting its effects through non-covalent interactions . These interactions have led to a wide range of biological properties, including antibacterial, anticancer, and antitubercular activities .
Cellular Effects
4-(5-methyl-2H-tetrazol-2-yl)aniline influences cell function in several ways. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 4-(5-methyl-2H-tetrazol-2-yl)aniline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can lead to changes in cellular function and may be responsible for the compound’s observed biological activities.
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound has good stability and does not degrade rapidly . Long-term effects on cellular function observed in in vitro or in vivo studies are still being explored.
Metabolic Pathways
4-(5-methyl-2H-tetrazol-2-yl)aniline is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels . The specifics of these interactions and their implications for cellular metabolism are still being investigated.
准备方法
The synthesis of 4-(5-methyl-2H-tetrazol-2-yl)aniline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methyl-2H-tetrazole with aniline in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial production process .
化学反应分析
4-(5-methyl-2H-tetrazol-2-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, significantly influence the reaction outcomes .
For example, oxidation of 4-(5-methyl-2H-tetrazol-2-yl)aniline can lead to the formation of corresponding nitro compounds, while reduction reactions can yield amine derivatives. Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the compound, leading to the formation of various derivatives with distinct properties .
相似化合物的比较
4-(5-methyl-2H-tetrazol-2-yl)aniline can be compared with other tetrazole-containing compounds, such as 4-(2-methyl-2H-tetrazol-5-yl)aniline and 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline . These compounds share similar structural features, including the presence of a tetrazole ring, but differ in the position and nature of substituents on the ring.
The uniqueness of 4-(5-methyl-2H-tetrazol-2-yl)aniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methyl group at the 5-position of the tetrazole ring enhances the compound’s stability and reactivity compared to other tetrazole derivatives .
属性
IUPAC Name |
4-(5-methyltetrazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-10-12-13(11-6)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRHVEKADLWUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-fluorophenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2421520.png)
![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2421522.png)
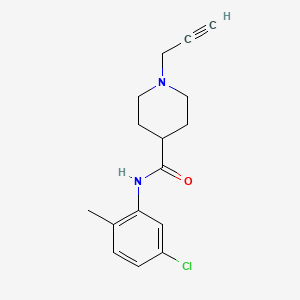
![3-(4-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2421526.png)
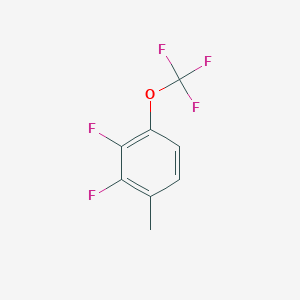
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2421530.png)

![2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2421532.png)
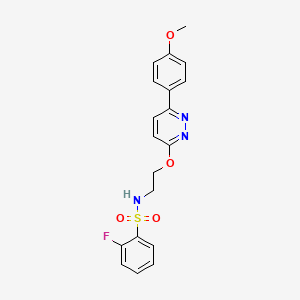
![1-(3-bromophenyl)-5-oxo-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}pyrrolidine-3-carboxamide](/img/structure/B2421535.png)
![Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate](/img/structure/B2421536.png)
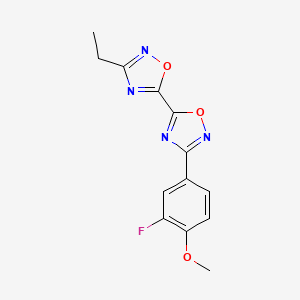
![methyl 4-{[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate](/img/structure/B2421541.png)
